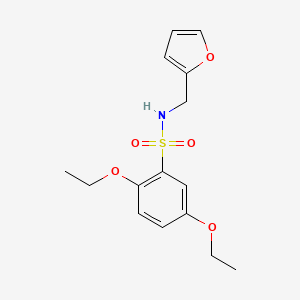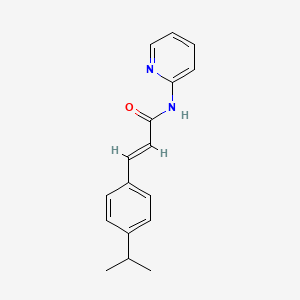
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have beneficial effects on neurological disorders such as epilepsy, addiction, and anxiety.
作用機序
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine increases GABA levels in the brain, which can have beneficial effects on neurological disorders such as epilepsy, addiction, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine can reduce neuronal excitability, which can have beneficial effects on neurological disorders such as epilepsy, addiction, and anxiety.
実験室実験の利点と制限
One of the main advantages of using 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments is its selectivity for GABA transaminase. This selectivity allows for precise modulation of GABA levels in the brain, which can be beneficial for studying the effects of GABA on neurological disorders. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments is its potential for off-target effects. While 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine is highly selective for GABA transaminase, it may still interact with other enzymes or receptors in the brain, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have even greater therapeutic potential than 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine in the brain, as well as its potential for off-target effects.
合成法
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out at room temperature. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine.
科学的研究の応用
1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce seizure activity and increase seizure threshold. In preclinical models of addiction, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, 1-(3-cyclopentylpropanoyl)-4-(4-fluorobenzoyl)piperazine has been shown to reduce anxiety-like behavior.
特性
IUPAC Name |
3-cyclopentyl-1-[4-(4-fluorobenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-17-8-6-16(7-9-17)19(24)22-13-11-21(12-14-22)18(23)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABHHSVZNVQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(4-fluorobenzoyl)piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)

![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)
